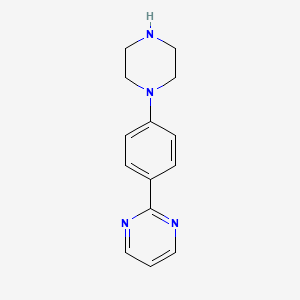

2-(4-(Piperazin-1-yl)phenyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-piperazin-1-ylphenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18/h1-7,15H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBNTKYMFUYSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Piperazin 1 Yl Phenyl Pyrimidine and Analogues

Established Synthetic Routes and Reaction Pathways

The assembly of the 2-(4-(piperazin-1-yl)phenyl)pyrimidine core relies on robust and versatile chemical transformations. The most prevalent methods involve the formation of the C-N bond between the piperazine (B1678402) and pyrimidine (B1678525) rings, or the construction of the pyrimidine ring onto a pre-existing phenylpiperazine moiety.

Nucleophilic Aromatic Substitution Reactions in Pyrimidine-Piperazine Synthesis

A cornerstone of pyrimidine-piperazine synthesis is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the displacement of a leaving group, most commonly a halogen, from the pyrimidine ring by the nucleophilic nitrogen of a piperazine derivative.

A common strategy employs the reaction of a 2-halopyrimidine with a substituted or unsubstituted piperazine. For instance, the synthesis of 1-(2-pyrimidinyl)piperazine can be achieved by reacting 2-chloropyrimidine (B141910) with an excess of anhydrous piperazine. This reaction is often carried out in a suitable solvent such as ethanol (B145695) at room temperature. The use of a base, like sodium carbonate or potassium carbonate, is frequently employed to neutralize the hydrogen halide formed during the reaction. In some cases, a phase-transfer catalyst, such as butyl triphenyl phosphonium (B103445) bromide, can be utilized to facilitate the reaction in a biphasic system, for example, water and an organic solvent like chloroform. The reaction temperature for these substitutions can range from room temperature to elevated temperatures (e.g., 50-65 °C) to drive the reaction to completion, with reaction times varying from a few hours to overnight. nih.govchemicalbook.com To control the formation of the undesired 1,4-bis(pyrimidyl)piperazine byproduct, a large excess of piperazine is often used. chemicalbook.com

Alternatively, to avoid the formation of disubstituted byproducts, N-Boc-piperazine can be used. The Boc-protecting group allows for monosubstitution on the piperazine ring. The subsequent deprotection under acidic conditions yields the desired monosubstituted piperazine-pyrimidine product. bldpharm.com

Condensation Reactions for Core Scaffold Formation

While direct condensation reactions to form the entire this compound scaffold in a single step are less commonly reported for this specific compound, the fundamental principles of pyrimidine synthesis through condensation are well-established and can be adapted for the synthesis of its analogues. The classical Pinner synthesis, for example, involves the condensation of 1,3-dicarbonyl compounds with amidines to form the pyrimidine ring. nih.gov

In a more relevant context to the target scaffold, multi-component reactions offer a powerful tool for the synthesis of highly substituted pyrimidines. researchgate.netresearchgate.net For instance, a one-pot Biginelli-type reaction can be employed to synthesize dihydropyrimidinone derivatives containing a piperazine moiety by reacting an enaminone (derived from a piperazinyl-substituted acetophenone), an aldehyde, and urea (B33335) in the presence of an acid catalyst. mdpi.com Although this yields a dihydropyrimidine, subsequent oxidation could potentially lead to the aromatic pyrimidine core.

Another approach involves the cyclocondensation of a chalcone (B49325) derivative with a suitable amidine or urea derivative. For example, thiophene-substituted chalcones can be cyclized with thiourea (B124793) to form a pyrimidine-2-thiol, which can then be further functionalized. nih.gov This strategy could be conceptually applied to a chalcone bearing a 4-(piperazin-1-yl)phenyl group to construct the desired pyrimidine ring.

Multi-Step Synthesis Protocols

The synthesis of more complex analogues of this compound often necessitates multi-step reaction sequences. These protocols allow for the introduction of various functional groups on both the pyrimidine and the phenylpiperazine moieties.

A common multi-step approach begins with the synthesis of a functionalized pyrimidine core, which is then coupled with a piperazine derivative. For example, 2-chloro-4,6-disubstituted-pyrimidines can be prepared from the corresponding 2-aminopyrimidines via a diazonium salt intermediate. These chloropyrimidines can then undergo nucleophilic substitution with piperazine. chemicalbook.com

Another strategy involves building the pyrimidine ring from acyclic precursors. For instance, 4-nitrobenzaldehyde (B150856) can be converted to the corresponding benzonitrile, which is then transformed into an amidine. This amidine can undergo a condensation reaction with a malonic ester derivative to form the pyrimidine ring, followed by functional group manipulations such as reduction of the nitro group and subsequent acylation. nih.gov

A versatile approach for creating analogues involves the initial synthesis of a core structure, which is then elaborated. For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized starting from a commercially available pyrimidine derivative which was reacted with Boc-protected diamines. After deprotection, the resulting amines were coupled with various carboxylic acids to yield the final products. researchgate.net

The Buchwald-Hartwig amination has also emerged as a powerful tool in the multi-step synthesis of these compounds, providing an efficient method for the formation of the C-N bond between an aryl halide and piperazine. bristol.ac.uknih.govresearchgate.net This palladium-catalyzed cross-coupling reaction is particularly useful for coupling sterically hindered or electronically diverse partners. nih.gov

Key Precursors and Reagents in the Synthesis of Piperazine-Pyrimidine Hybrids

The successful synthesis of this compound and its analogues hinges on the availability and reactivity of key precursors and reagents.

Table 1: Key Precursors and Reagents

| Precursor/Reagent | Role in Synthesis |

|---|---|

| 2-Chloropyrimidine | A primary electrophilic precursor for nucleophilic substitution reactions with piperazine. nih.govresearchgate.net |

| Piperazine (anhydrous) | The nucleophilic component that forms the piperazine ring in the final product. chemicalbook.com |

| N-Boc-piperazine | A protected form of piperazine used to achieve mono-substitution and prevent the formation of disubstituted byproducts. bldpharm.com |

| 1-Phenylpiperazine | A precursor for the synthesis of analogues with a phenyl group on the piperazine nitrogen. nih.gov |

| 4-(Piperazin-1-yl)aniline | A precursor that can be diazotized and converted to a leaving group for coupling with a pyrimidine ring, or the amino group can be used for further functionalization. |

| Substituted Chalcones | Used in condensation reactions with urea or thiourea to form the pyrimidine ring. nih.gov |

| Amidines | Key components in Pinner and related condensation reactions for pyrimidine ring formation. nih.gov |

| Palladium Catalysts (e.g., Pd2(dba)3) and Ligands (e.g., XPhos, RuPhos) | Essential for Buchwald-Hartwig amination reactions to form the aryl-piperazine bond. bristol.ac.uknih.gov |

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound and its analogues are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst system is crucial for achieving high yields and purity.

Selection of Solvent Systems and Temperature Parameters

The choice of solvent can significantly impact the reaction rate and yield. In nucleophilic substitution reactions between 2-chloropyrimidine and piperazine, various solvents have been explored. Water has been shown to be an effective solvent, in some cases outperforming organic solvents like acetonitrile (B52724) and ethanol. researchgate.net The use of a co-solvent system, such as water and chloroform, in the presence of a phase-transfer catalyst, has also been reported. nih.gov For Buchwald-Hartwig amination reactions, aprotic polar solvents like toluene (B28343) or dioxane are commonly used. nih.gov

Temperature is another critical parameter. Nucleophilic substitution reactions are often conducted at temperatures ranging from ambient to reflux to ensure completion. For instance, the reaction of 2-chloropyrimidine with piperazine has been reported at temperatures between 35 °C and 65 °C. chemicalbook.com Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, are typically performed at elevated temperatures, often in the range of 80-100 °C, to ensure efficient catalytic turnover. bristol.ac.uknih.gov The optimal temperature can be influenced by the reactivity of the substrates and the specific catalyst system used. Studies have shown that both excessively high and low temperatures can have a detrimental effect on the yield, highlighting the need for careful temperature control. researchgate.net

Table 2: Examples of Reaction Conditions and Yields for Piperazine-Pyrimidine Synthesis

| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chloropyrimidine, Piperazine | K2CO3 | Water | 50-65 °C | 88% | chemicalbook.com |

| Nucleophilic Substitution | 2-Chloropyrimidine, Piperazine | Phase-transfer catalyst | Water/Chloroform | 40-60 °C | Not specified | nih.gov |

| Nucleophilic Substitution | 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine, N-Phenylpiperazine | KOH | Ethanol | Reflux (12 h) | Good | nih.gov |

| Buchwald-Hartwig Amination | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine derivative, 3-Methylmorpholine | RuPhos/KHMDS | Toluene | 100 °C | >9 g scale | nih.gov |

Application of Catalysis in Pyrimidine-Piperazine Synthesis

The synthesis of the this compound scaffold and its analogues heavily relies on advanced catalytic methods, particularly palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a cornerstone technique for forming the crucial C-N bond between the pyrimidine or phenyl ring and the piperazine moiety. nih.govnih.gov This reaction provides an efficient route for the N-arylation of piperazine. nih.govresearchgate.net

The process typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. nih.gov For the synthesis of pyrimidine-piperazine structures, this can be approached in two primary ways: coupling a halogenated pyrimidine with a phenylpiperazine or coupling a piperazine with a halogenated aryl-pyrimidine. The reaction's success and efficiency depend on the careful selection of the catalyst, ligands, base, and solvent system.

Commonly used palladium sources include Tetrakis(triphenylphosphine)palladium(0) and dichlorobis(triphenylphosphine)palladium(II). nih.govresearchgate.net The choice of ligand is critical for the catalytic cycle's efficiency; bulky, electron-rich phosphine (B1218219) ligands like Xantphos are often employed to promote the reaction. nih.gov The selection of a suitable base, such as sodium tert-butoxide, is also essential for the deprotonation of the amine and facilitation of the catalytic cycle. nih.gov

Table 1: Catalytic Systems for Buchwald-Hartwig Amination in Pyrimidine-Piperazine Synthesis

| Catalyst | Ligand | Base | Solvent | Key Application | Reference |

|---|---|---|---|---|---|

| Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Sodium tert-butoxide | Toluene | Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. | nih.gov |

| Tetrakis(triphenylphosphine)palladium(0) | Not specified (part of complex) | Cesium carbonate | Not specified | Synthesis of substituted Piperazin-1-yl-7H-pyrrolo[2,3-d] pyrimidines. | researchgate.net |

| Pd(OAc)₂ | X-Phos | Not specified | Not specified | C-N coupling of piperazine bases to a quinoline (B57606) ring system. | researchgate.net |

| (NHC)Pd(allyl)Cl | N-Heterocyclic Carbene (NHC) | Sodium tert-butoxide | Toluene / Dioxane | General amine arylation, including piperazines. | rsc.org |

Microwave-Assisted Synthesis Approaches for Improved Efficiency

To overcome the limitations of traditional synthesis, such as long reaction times and the need for high temperatures, microwave-assisted organic synthesis has emerged as a powerful tool for preparing pyrimidine derivatives. tandfonline.comorientjchem.orgbenthamdirect.com This non-conventional energy source can dramatically reduce reaction times, often from hours to minutes, while improving reaction yields and simplifying work-up procedures. orientjchem.orgresearchgate.net

Microwave irradiation generates rapid and intense heating of polar substances, leading to a significant acceleration of reaction rates compared to conventional heating methods. tandfonline.com This technique has been successfully applied to various reactions for synthesizing pyrimidine and piperazine-containing compounds, including multicomponent reactions like the Biginelli condensation and palladium-catalyzed couplings. nih.govtandfonline.commdpi.com For instance, microwave-assisted Buchwald-Hartwig aminations have been reported for the synthesis of N-arylpiperazines, demonstrating the broad applicability of this technology. nih.gov The efficiency of microwave-assisted synthesis makes it an attractive, eco-friendly alternative for the rapid generation of compound libraries for further research. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones | Conventional | Long reaction time | Low to moderate | orientjchem.org |

| Microwave | 5 min | Good | orientjchem.org | |

| Synthesis of Chalcone-based Pyrimidines | Conventional | Not specified | Good | benthamdirect.com |

| Microwave | Less time | Excellent | benthamdirect.com | |

| Synthesis of coumarin–pyrimidine hybrids | Conventional | Slower | Lower yields | mdpi.com |

| Microwave | Faster | Improved yields | mdpi.com |

Purification Techniques for Chemical Isolation

Following synthesis, the isolation and purification of this compound are critical to obtaining a compound of high purity for accurate characterization and further use. The primary methods employed are recrystallization and chromatographic separation.

Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility. libretexts.org The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or supersaturated solution, followed by slow cooling to allow the desired compound to crystallize while impurities remain in the solvent. libretexts.org

For pyrimidine and piperazine derivatives, which can have varied polarities, selecting the appropriate solvent system is crucial. Ethanol is a commonly used solvent for the recrystallization of pyrimidine-piperazine derivatives. nih.gov For compounds with low solubility in common solvents, the solvent-antisolvent method is highly effective. nih.gov This technique involves dissolving the compound in a "good" solvent (like DMF or DMSO) and then adding a miscible "antisolvent" (like water or ethanol) to reduce the compound's solubility and induce crystallization. nih.gov Another advanced technique is diffusion crystallization, where an antisolvent vapor is slowly diffused into a solution of the compound, which can yield high-quality crystals. researchgate.net

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the purification of synthetic compounds and for monitoring reaction progress. Thin-layer chromatography (TLC) is routinely used to quickly assess the purity of a sample and to determine the optimal solvent system for column chromatography. nih.govmdpi.com

For the preparative purification of this compound and its analogues, silica (B1680970) gel column chromatography is the most common method. A slurry of silica gel is packed into a column, and the crude product is loaded onto the top. A solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary silica gel phase, allowing for the collection of the pure compound in fractions. More advanced techniques like Ultra-High Performance Liquid Chromatography (UPLC) and capillary electrochromatography using mixed-mode stationary phases have also been utilized for the high-resolution separation of pyrimidine derivatives. nih.govmdpi.com

Advanced Spectroscopic Characterization of Synthesized Compounds

The definitive identification and structural confirmation of this compound are accomplished through advanced spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the molecular structure of a compound. nih.gov Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete structural assignment. nih.gov

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each part of the molecule are expected.

Pyrimidine Ring Protons: The pyrimidine ring typically shows a triplet for the proton at the 5-position and a doublet for the protons at the 4- and 6-positions. For a 2-substituted pyrimidine, the proton at H-5 would appear as a triplet around δ 6.5 ppm, while the two equivalent protons at H-4 and H-6 would appear as a doublet around δ 8.3 ppm. chemicalbook.com

Phenyl Ring Protons: The para-substituted phenyl ring gives rise to a characteristic AA'BB' system, appearing as two distinct doublets, one for the protons ortho to the pyrimidine group and one for the protons ortho to the piperazine group.

Piperazine Ring Protons: The piperazine ring protons typically appear as two multiplets or triplets. The four protons closer to the phenyl ring (N-Ar) resonate at a different chemical shift than the four protons adjacent to the NH group (or the other substituent on the second nitrogen).

In the ¹³C NMR spectrum , each unique carbon atom in the molecule produces a separate signal, confirming the carbon skeleton.

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will have characteristic shifts, with the carbon at C-2 being the most deshielded due to its attachment to two nitrogen atoms. chemicalbook.com

Phenyl Ring Carbons: The spectrum will show four signals for the phenyl carbons due to symmetry: two for the substituted carbons and two for the protonated carbons.

Piperazine Ring Carbons: The piperazine carbons typically appear in the aliphatic region of the spectrum, with two signals corresponding to the two non-equivalent sets of CH₂ groups. mdpi.com

Table 3: Typical NMR Spectroscopic Data for the 2-(Piperazinyl-phenyl)pyrimidine Scaffold

| Nucleus | Position | Expected Chemical Shift (δ ppm) | Reference/Analogue |

|---|---|---|---|

| ¹H NMR | Pyrimidine H-4, H-6 | ~8.3 (d) | 2-(1-Piperazinyl)pyrimidine chemicalbook.com |

| Pyrimidine H-5 | ~6.5 (t) | 2-(1-Piperazinyl)pyrimidine chemicalbook.com | |

| Phenyl CH | ~6.9-8.0 (two d) | Phenylpiperazine derivatives mdpi.com | |

| Piperazine CH₂ | ~3.0-3.8 (two m or t) | Phenylpiperazine derivatives chemicalbook.commdpi.com | |

| ¹³C NMR | Pyrimidine C-2 | ~162 | 2-(1-Piperazinyl)pyrimidine chemicalbook.com |

| Pyrimidine C-4, C-6 | ~158 | 2-(1-Piperazinyl)pyrimidine chemicalbook.com | |

| Phenyl C | ~115-152 | Phenylpiperazine derivatives mdpi.com | |

| Piperazine CH₂ | ~45-50 | Phenylpiperazine derivatives chemicalbook.commdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of this compound analogues exhibit characteristic absorption bands that confirm the presence of the core pyrimidine and piperazine structures, as well as various substituents.

Key spectral features for this class of compounds include C-H stretching vibrations for both aromatic and aliphatic parts of the molecule. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring are observed below 3000 cm⁻¹. researchgate.net The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings are found in the 1650-1400 cm⁻¹ region. researchgate.net The C-N stretching vibrations of the piperazine ring and its connection to the phenyl group give rise to signals in the 1350-1000 cm⁻¹ range. researchgate.netnist.gov For analogues with additional functional groups, such as carbonyls (C=O), characteristic strong absorption bands are observed around 1630-1680 cm⁻¹. researchgate.net

Specific examples from the literature highlight these features. For instance, in a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, the amide C=O stretch was consistently identified in the range of 1635-1653 cm⁻¹. researchgate.net Aromatic C-H stretching was observed around 3013-3059 cm⁻¹, with aliphatic C-H stretching appearing between 2927-2989 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations were noted in the 1581–1411 cm⁻¹ region, and C–N bands were found between 1251–1024 cm⁻¹. researchgate.net

In another study on 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a related piperazine-containing compound, aromatic and aliphatic C-H stretches were recorded at 3040 cm⁻¹ and 2883-2831 cm⁻¹, respectively. researchgate.net

Table 1: Selected IR Absorption Bands for Analogues of this compound

| Compound Class/Specific Compound | C-H (Aromatic) (cm⁻¹) | C-H (Aliphatic) (cm⁻¹) | C=O (Amide) (cm⁻¹) | C=N / C=C (cm⁻¹) | C-N (cm⁻¹) | Reference |

| 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl carbodithioates | 3013 - 3059 | 2927 - 2989 | 1635 - 1653 | 1577 - 1411 | 1251 - 1024 | researchgate.net |

| N-methyl-2-(4-(4-(morpholine-4-carbonyl)benzoyl)piperazin-1-yl)-N-(3-(4-nitrophenoxy) propyl) pyrimidine- 5-carboxamide | - | - | 1638, 1591 | - | - | researchgate.net |

| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 3040 | 2883, 2831 | - | - | - | researchgate.net |

| 4-Chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one | 3448 | 2956, 2824 | 1631 | - | - |

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. High-resolution mass spectrometry (HRMS) offers the exact mass of the molecular ion, which allows for the determination of the elemental formula.

For derivatives of this compound, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is typically observed, confirming the molecular weight of the synthesized compound. For example, the LCMS analysis of 1-(4-(3,4-difluorophenyl)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone showed a calculated m/z of 487.1537 for [M+H]⁺, with the found value being 487.0645. nih.gov Similarly, for 2-((2-((4-fluorobenzyl)thio)-6-methylpyrimidin-4-yl)oxy)-1-(4-(p-tolyl)piperazin-1-yl)ethanone, the calculated m/z was 466.5709, and the found value was 467.1684 ([M+H]⁺). nih.gov

HRMS data provides a higher degree of confidence in the assigned structure. For N-methyl-2-(4-(4-(morpholine-4-carbonyl)benzoyl)piperazin-1-yl)-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide, the ESI-MS was calculated for C₃₁H₃₅N₇O₇ as [M+H]⁺ at m/z 618.2671, with the experimental value found to be 618.2680. researchgate.net In another example, the HRMS (ESI) for 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was calculated for C₂₆H₂₅BrClN₅OS as [M+H]⁺ at 570.07300, and the found mass was 570.07309. researchgate.net

The fragmentation patterns observed in the mass spectra of pyrimidine derivatives often involve the cleavage of side chains and the subsequent breakdown of the heterocyclic rings. Studies on related pyrimidinethiones have shown that fragmentation typically begins with the loss of functional groups from the side chains, followed by the fragmentation of the pyrimidine ring itself, indicating the relative stability of the pyrimidine core.

Table 2: Mass Spectrometry Data for Analogues of this compound

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ (m/z) | Found Mass (m/z) | Technique | Reference |

| 1-(4-(3,4-Difluorophenyl)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone | C₂₄H₂₄F₂N₄O₃S | 487.1537 | 487.0645 | LCMS (ESI) | nih.gov |

| 2-((2-((4-Fluorobenzyl)thio)-6-methylpyrimidin-4-yl)oxy)-1-(4-(p-tolyl)piperazin-1-yl)ethanone | C₂₅H₂₇FN₄O₂S | 466.5709 | 467.1684 | LCMS (ESI) | nih.gov |

| N-methyl-2-(4-(4-(morpholine-4-carbonyl)benzoyl)piperazin-1-yl)-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide | C₃₁H₃₅N₇O₇ | 618.2671 | 618.2680 | ESI-MS | researchgate.net |

| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₂₆H₂₅BrClN₅OS | 570.07300 | 570.07309 | HRMS (ESI) | researchgate.net |

| 4-Chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one | C₇H₁₀ClN₂OS₂ | 236.9921 | 236.9918 | HRMS (ESI-TOF) |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. A close correlation between the found and calculated values, generally within a ±0.4% margin, provides strong evidence for the compound's purity and elemental composition.

For instance, the elemental analysis of a 1-(pyrimidin-2-yl)thiosemicarbazide derivative was reported with the following results: Found: C, 35.87%; H, 4.31%; N, 34.72%. These values were in close agreement with the calculated percentages for the proposed formula C₆H₉N₅S: C, 36.17%; H, 4.55%; N, 35.15%. nist.gov In the characterization of 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), elemental analysis was also a key technique used to confirm the structure.

Table 3: Elemental Analysis Data for Analogues of this compound

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 1-(Pyrimidin-2-yl)thiosemicarbazide derivative | C₆H₉N₅S | C: 36.17, H: 4.55, N: 35.15 | C: 35.87, H: 4.31, N: 34.72 | nist.gov |

Structure Activity Relationship Sar Studies of 2 4 Piperazin 1 Yl Phenyl Pyrimidine Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of 2-(4-(piperazin-1-yl)phenyl)pyrimidine analogues is profoundly influenced by the nature and position of substituents on its three core components: the phenyl ring, the piperazine (B1678402) ring, and the pyrimidine (B1678525) ring. nih.govnih.gov

Phenyl Ring Modifications and Linker Variations

The phenyl ring serves as a crucial linker between the pyrimidine and piperazine moieties, and its substitution pattern significantly impacts biological activity. In a series of oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which share a similar 2-phenyl-heterocycle structure, substitution on this phenyl ring was found to be critical. For instance, incorporating a 4-chloro substituent was shown to be preferable for antiproliferative activity, whereas a 4-methoxy group was detrimental. mdpi.com This highlights the sensitivity of the target binding pocket to the electronic properties of the phenyl ring substituents.

Variations in the linker itself provide another avenue for modulating activity. Some of the most significant variations involve the complete removal or replacement of the phenyl ring.

Direct Linkage: Analogues such as 1-(2-Pyrimidyl)piperazine, where the pyrimidine and piperazine rings are directly connected, demonstrate that the phenyl linker is not always essential for activity. nih.govsigmaaldrich.com In a series of MAO-A inhibitors, this direct linkage, combined with an extended side chain on the piperazine, yielded potent compounds. nih.gov

Alternative Linkers: In other scaffolds, replacing the direct phenyl linker with more flexible chains has proven effective. For example, in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, spacing the piperazine moiety from the core with an ethylamino linker led to the identification of a highly potent A2A adenosine (B11128) receptor inverse agonist. nih.govnih.gov Similarly, in cholinesterase inhibitors based on a 2,4-disubstituted pyrimidine core, the use of an N-benzyl or N-naphthylmethyl group at the C-4 position served as an effective linker to the amine substituent, influencing potency and selectivity. nih.govnih.gov

These findings underscore that while the 4-piperazinyl-phenyl unit is a common and effective motif, altering the nature and substitution of the linker can fine-tune ligand-receptor interactions and optimize biological outcomes.

Piperazine Ring Derivatizations and Substituent Effects

In the development of caspase inhibitors based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold, variation of the aryl substituent on the piperazine ring was explored. This led to the discovery of an ethylbenzene (B125841) derivative, CK-1-41, which exhibited potent, low nanomolar inhibition of inflammatory caspases. epa.gov Further studies on piperazine-containing natural product derivatives revealed that introducing electron-withdrawing groups, such as chloro- or fluoro-substituents, on a terminal benzene (B151609) ring enhanced anti-tumor activity. nih.gov

A study on 4-piperazinyl-2-aminopyrimidine derivatives as dual JAK2/FLT3 inhibitors systematically explored variations on a phenyl ring attached to the piperazine. nih.govresearchgate.net The results, summarized in the table below, demonstrate how subtle electronic and steric changes can drastically alter potency.

| Compound | Piperazine 'B' Ring Substituent | JAK2 IC₅₀ (nM) | FLT3 IC₅₀ (nM) |

|---|---|---|---|

| 14a | -H | 140 | 120 |

| 14f | 4-F | 52 | 32 |

| 14j | 4-CN | 27 | 30 |

| 14k | 4-OH | >1000 | >1000 |

| 14l | 4-OCH₃ | 210 | 180 |

This data clearly indicates that small, electron-withdrawing groups like fluoro (14f) and cyano (14j) are well-tolerated and enhance potency, while larger or hydrogen-bond-donating groups like hydroxyl (14k) are detrimental to activity. nih.gov Similarly, in a series of MAO-A inhibitors based on a 1-(2-pyrimidin-2-yl)piperazine core, compounds with a 4-nitrophenyl (2j) or a bulky benzhydryl (2m) substituent on the distal piperazine displayed the most selective activity. nih.govresearchgate.net These examples collectively demonstrate that the substituent on the piperazine ring plays a pivotal role in determining both the potency and selectivity of the compound.

Pyrimidine Ring Modifications and Positional Isomerism

The pyrimidine ring is the central anchor of the scaffold, and its substitution pattern and isomeric form are critical determinants of biological activity. nih.gov Studies on 2,4-disubstituted pyrimidines revealed that the steric and electronic properties of substituents at both the C-2 and C-4 positions significantly affect cholinesterase inhibition. nih.gov The relative positioning of these substituents dictates the molecule's orientation within the enzyme's active site. nih.gov

Further modifications to the pyrimidine ring itself can lead to profound changes in activity.

Substitution: The addition of a 5-hydroxymethyl group to the 2-phenylpyrimidine (B3000279) core has been explored, with subsequent variations at the 4-position showing that bulky aliphatic amino groups can improve anticancer properties while reducing toxicity to normal cells. mdpi.com

Positional Isomerism: Shifting the position of the substituents on the pyrimidine ring creates positional isomers with distinct biological profiles. For example, a series of 4-piperazinyl-2-aminopyrimidine derivatives were designed as dual JAK2/FLT3 inhibitors. nih.govnih.gov In another study, 2,4-disubstituted pyrimidines, where substituents were placed at C-2 and C-4, were developed as cholinesterase inhibitors. nih.gov These isomers interact differently with their respective targets, highlighting the importance of the substitution pattern around the pyrimidine core.

Scaffold Variation: More drastic modifications include altering the pyrimidine ring itself. A notable example is the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold, which yielded potent caspase inhibitors. epa.gov This modification essentially changes the core pharmacophore, demonstrating the plasticity of the general pyrimidine-piperazine template.

The table below summarizes the activity of different pyrimidine substitution patterns.

| Scaffold | Substitution Pattern | Target | Key Finding | Reference |

|---|---|---|---|---|

| N-benzylpyrimidin-4-amine | C-2: Thiomorpholino | Cholinesterases | Potent AChE/BuChE inhibitor. | nih.gov |

| 2-aminopyrimidine | C-4: Piperazinyl | JAK2/FLT3 | Potent dual kinase inhibition. | nih.gov |

| pyrimidine | C-2,6: di(pyrrolidin-1-yl), C-4: Piperazinyl | Caspases | Pan-selective caspase inhibition. | epa.gov |

| 5-hydroxymethyl-2-phenylpyrimidine | C-4: Bulky amino groups | Cancer Cells | Improved anticancer properties. | mdpi.com |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry introduces a three-dimensional complexity to drug-receptor interactions, and it is a critical factor in the SAR of many chiral piperazine-pyrimidine analogues. The spatial arrangement of substituents can dictate whether a molecule fits optimally into a binding site.

Even a single chiral center can have a profound impact. In studies of azole antifungals containing a phenylpropanamide core, specific enantiomers showed differential activity and selectivity against fungal versus human CYP51 enzymes. cardiff.ac.ukresearchgate.net This enantioselectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of a drug. These findings emphasize that controlling stereochemistry is a vital aspect of designing potent and selective inhibitors based on the pyrimidine-piperazine framework.

Identification of Key Pharmacophoric Features and Essential Structural Elements

From extensive SAR studies, a general pharmacophore model for this compound analogues can be deduced. This model consists of several essential structural elements that are crucial for biological activity.

Aromatic Heterocyclic Core (Pyrimidine): The pyrimidine ring often serves as a central scaffold and a key interaction point, typically forming hydrogen bonds with the hinge region of kinase enzymes or occupying a specific pocket in other receptors. nih.govnih.gov Its ability to be substituted at multiple positions allows for the fine-tuning of interactions. nih.govnih.gov

Central Linker (Phenyl Ring): The phenyl group acts as a rigid spacer, properly orienting the pyrimidine and piperazine moieties. Substitutions on this ring can modulate electronic properties and create additional interactions with the target, influencing both affinity and selectivity. mdpi.com

Piperazine Moiety: This unit is a critical pharmacophoric element for several reasons. It often serves as a basic, hydrophilic group to improve pharmacokinetic properties. nih.gov More importantly, the distal nitrogen atom provides a key attachment point for various substituents that can probe different regions of the binding pocket, significantly impacting potency and selectivity. mdpi.comnih.gov

Terminal Substituent Group: The group attached to the piperazine ring is often a major determinant of a compound's specific activity. This can range from simple alkyl or aryl groups to more complex heterocyclic systems, each tailored to exploit specific features of the target protein. nih.govnih.gov

Molecular modeling studies have further refined this understanding. For instance, in 2,4-disubstituted pyrimidine cholinesterase inhibitors, the C-2 substituent was found to orient towards the cationic active site of acetylcholinesterase, while in butyrylcholinesterase, it pointed towards a different hydrophobic region, explaining the observed selectivity. nih.gov The central pyrimidine ring itself is considered a suitable template for developing dual-target inhibitors. nih.govnih.gov

Rational Design Strategies for Enhanced Potency and Selectivity

The knowledge gleaned from SAR studies provides the foundation for rational design strategies aimed at developing analogues with improved potency, selectivity, and drug-like properties.

Scaffold Hopping: When a particular scaffold presents limitations, such as steric clashes with the target protein, a scaffold hopping strategy can be employed. This involves replacing the core structure with a bioisosteric equivalent that retains the key interaction points but has a different chemical structure. This approach was successfully used in the design of novel 2-phenylpyrimidine CYP51 inhibitors to overcome predicted collisions with amino acid residues in the active site, ultimately leading to a more potent compound (C6). nih.govnih.gov

Hybridization Strategy: This strategy involves combining the known pharmacophores of two different inhibitors into a single molecule to create a dual-target or multi-target agent. This was effectively demonstrated by assembling the key features of momelotinib (B1663569) and tandutinib (B1684613) to generate a series of 4-piperazinyl-2-aminopyrimidine derivatives. nih.govresearchgate.net This approach led to the discovery of compound 14j, a balanced dual inhibitor of JAK2 and FLT3 kinases. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD becomes a powerful tool. By visualizing the interactions between a ligand and the protein's active site, modifications can be designed to enhance binding affinity and selectivity. For example, the development of selective IRAK4 inhibitors from a pyrazolopyrimidine hit was guided by co-crystal structures, leading to the design of a dihydrobenzofuran series with superior drug-like properties.

These strategies, all rooted in a deep understanding of SAR, enable medicinal chemists to move beyond trial-and-error approaches and rationally engineer molecules with precisely tailored biological activities.

Scaffold-Hopping Approaches in Lead Optimization

Scaffold hopping is a sophisticated strategy in drug discovery used to identify structurally novel compounds that retain the biological activity of a known parent molecule. niper.gov.in This approach is critical not only in the initial stages of discovering a new active compound but also during lead optimization, where it can resolve issues related to chemical, physicochemical, or pharmacokinetic properties like toxicity or metabolic instability. niper.gov.in The goal is to replace the central core (the scaffold) of the molecule while preserving the essential three-dimensional arrangement of the functional groups responsible for biological activity. niper.gov.in

In a notable lead optimization program based on piperazinyl-pyrimidine analogues for antiviral applications, a successful scaffold hop was identified, leading to compound 64b , which is intended for future antiviral research studies. nih.gov A common tactic in scaffold hopping involves bioisosteric replacement, such as substituting a phenyl ring with a pyridyl or pyrimidyl ring, which can enhance metabolic stability by introducing nitrogen atoms into an aromatic system. niper.gov.in

An extensive scaffold-hopping exercise was also employed in the development of proteasome inhibitors for visceral leishmaniasis. acs.org Although the initial scaffold was an imidazo[1,2-a]pyrimidine, the principles are broadly applicable. The program sought to improve poor solubility and overcome genotoxicity by designing and synthesizing new core structures while targeting key properties like reduced lipophilicity. acs.org This systematic exploration led to the identification of a preclinical candidate, demonstrating the power of scaffold hopping to generate developable compounds from a problematic lead series. acs.org

Table 1: Examples of Scaffold Hopping Strategies This table is for illustrative purposes and shows examples of scaffold hopping on related heterocyclic systems.

| Original Scaffold | Hopped Scaffold | Rationale / Outcome | Reference |

|---|---|---|---|

| Quinazoline (B50416) (in Gefitinib) | Quinoline (B57606) (in Bosutinib) | Heteroatom replacement (N for C) to create a novel kinase inhibitor. niper.gov.in | niper.gov.in |

| Imidazopyridine | 1,2,4-Triazolopyridine | Blocked a site of metabolism by adding a nitrogen atom, improving metabolic stability and reducing lipophilicity. niper.gov.in | niper.gov.in |

| Phenyl-substituted bicycle | Reversed imidazo[1,2-a]pyrimidine | Altered orientation of substituents to explore new SAR and improve physicochemical properties like solubility. acs.org | acs.org |

Molecular Hybridization Strategies for Novel Compound Generation

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores from different drug classes to create a single new chemical entity. researchgate.netnih.gov The resulting hybrid molecule is designed to interact with multiple biological targets or to combine the most favorable properties of its parent moieties, potentially leading to enhanced efficacy, improved selectivity, or a better pharmacokinetic profile. researchgate.netmdpi.com The combination of a pyrimidine ring with a piperazine moiety is a well-established hybridization approach known to produce compounds with significant biological activity. researchgate.net

A common method for achieving molecular hybridization is through the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring that acts as a linker. nih.govmdpi.com This strategy has been successfully used to synthesize novel hybrid compounds with potential anticancer activity. For instance, researchers have designed and synthesized motifs where a piperazine unit serves as a bridge between a 4-nitroimidazole (B12731) scaffold and a 1,2,3-triazole ring. nih.gov This work resulted in the generation of compounds like 9g and 9k , which demonstrated potent activity against the MCF-7 breast cancer cell line. nih.gov

The underlying principle is that the new hybrid structure may possess novel functions or improved drug-like properties that are absent in the individual components. mdpi.com This approach represents a powerful tool for generating chemical diversity and discovering new lead compounds in drug development. mdpi.com

Table 2: Examples of Molecular Hybridization This table illustrates the concept of combining pharmacophores to create novel hybrid molecules.

| Pharmacophore 1 | Pharmacophore 2 | Resulting Hybrid Class | Therapeutic Goal | Reference |

|---|---|---|---|---|

| Pyrimidine | Piperazine | Pyrimidine-piperazine hybrids | Enhanced biological activity. researchgate.net | researchgate.net |

| 4-Nitroimidazole | 1,2,3-Triazole (linked via piperazine) | Nitroimidazole-piperazinyl-triazoles | Anticancer agents. nih.gov | nih.gov |

| Berberine (B55584) | 1,2,3-Triazole | 7-Triazole-substituted berberine derivatives | Anticancer agents with higher activity than the parent alkaloid. mdpi.com | mdpi.com |

Selectivity Index (SI) as a Measure of Targeted Activity

The Selectivity Index (SI) is a crucial parameter in drug discovery that quantifies the degree to which a compound inhibits a specific biological target (e.g., a cancer cell line or a particular enzyme) relative to its activity against a non-target or off-target system (e.g., a normal, healthy cell line or a related enzyme). researchgate.netmdpi.com It is typically calculated as the ratio of the IC₅₀ (or CC₅₀) value for the non-target cells to the IC₅₀ value for the target cells. researchgate.netmdpi.com A high SI value is desirable as it indicates that the compound is significantly more potent against its intended target than against other cells, suggesting a wider therapeutic window and a potentially better safety profile. mdpi.com

The this compound scaffold and its analogues have been evaluated for selectivity in various contexts.

Enzyme Selectivity : In a study of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as potential treatments for Alzheimer's disease, compound 6g was identified as a selective inhibitor of acetylcholinesterase (AChE) over the related enzyme butyrylcholinesterase (BuChE). researchgate.net It exhibited an IC₅₀ of 0.90 µM against AChE and 7.53 µM against BuChE, yielding a selectivity index of 8.4. researchgate.net

Cell-Based Selectivity : The evaluation of new indazol-pyrimidine-based derivatives for anticancer activity showed excellent selectivity. mdpi.com For example, compound 4f displayed an IC₅₀ of 1.629 µM against the MCF-7 breast cancer cell line but an IC₅₀ of 23.67 µM against the normal MCF-10a cell line, resulting in a high SI of 14.5. mdpi.com This was significantly better than the standard drug doxorubicin (B1662922), which had an SI of 4.34 in the same study. mdpi.com

Transporter Selectivity : In studies of analogues of FPMINT, a compound containing a 4-(phenyl)piperazin-1-yl moiety, selectivity was assessed against two different human nucleoside transporters, ENT1 and ENT2. frontiersin.org Structural modifications led to dramatic shifts in selectivity. Compound 1d was more selective for ENT1 (IC₅₀ = 0.59 µM) over ENT2 (IC₅₀ = 77.12 µM), while compound 1c was more selective for ENT2 (IC₅₀ = 36.82 µM) over ENT1 (IC₅₀ = 171.11 µM). frontiersin.org

These examples highlight how the SI is a critical tool for optimizing lead compounds to maximize on-target effects while minimizing potential off-target toxicity.

Table 3: Selectivity Index (SI) of Representative Compounds This interactive table presents data on the selectivity of various compounds based on their IC₅₀ values against target and off-target cells or enzymes.

| Compound | Target | IC₅₀ (Target) (µM) | Off-Target / Normal Cell | IC₅₀ (Off-Target) (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|---|

| Compound 6g | AChE | 0.90 | BuChE | 7.53 | 8.4 | researchgate.net |

| Compound 4f | MCF-7 (Cancer Cell) | 1.629 | MCF-10a (Normal Cell) | 23.67 | 14.5 | mdpi.com |

| Compound 4i | MCF-7 (Cancer Cell) | 1.841 | MCF-10a (Normal Cell) | 29.5 | 16.0 | mdpi.com |

| Doxorubicin | MCF-7 (Cancer Cell) | 8.029 | MCF-10a (Normal Cell) | 34.8 | 4.3 | mdpi.com |

| Compound 1c | ENT2 | 36.82 | ENT1 | 171.11 | 4.6 (ENT2 selective) | frontiersin.org |

| Compound 1d | ENT1 | 0.59 | ENT2 | 77.12 | 130.7 (ENT1 selective) | frontiersin.org |

Molecular Mechanisms and Biological Interactions

Elucidation of Specific Molecular Targets and Pathways

Derivatives of 2-(4-(piperazin-1-yl)phenyl)pyrimidine have been identified as modulators of several key enzymes and receptors, demonstrating the scaffold's potential in targeting diverse pathological pathways.

The pyrimidine-piperazine structure is a recurring motif in the design of various enzyme inhibitors.

Acetylcholinesterase (AChE) Inhibition : Derivatives of 2-(4-phenylpiperazin-1-yl)pyrimidine (B2414849) have been designed and synthesized as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, for instance, were evaluated for their potential in the context of Alzheimer's disease, a condition characterized by cholinergic deficits. researchgate.net These compounds displayed moderate inhibitory activities against AChE. researchgate.net Another study focused on 6-acetyl-5H-thiazolo[3,2-a]pyrimidine derivatives, which also showed varying levels of inhibition against human acetylcholinesterase. nih.gov

N-Acylphosphatidylethanolamine-Hydrolyzing Phospholipase D (NAPE-PLD) Inhibition : The pyrimidine (B1678525) scaffold is central to a class of NAPE-PLD inhibitors. nih.govacs.org NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of lipid mediators including the endocannabinoid anandamide. nih.govacs.org A high-throughput screening identified a pyrimidine-4-carboxamide (B1289416) (compound 2 in the study) as a NAPE-PLD inhibitor with sub-micromolar potency. acs.org Optimization of this hit led to the development of LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide), which demonstrated nanomolar potency. nih.govacs.org Other research identified a quinazoline (B50416) sulfonamide derivative, ARN19874, as the first small-molecule NAPE-PLD inhibitor. nih.gov Further exploration showed that replacing the quinazolinedione ring with a pyrimidine ring (compound 15 ) retained inhibitory activity, with an IC₅₀ value of approximately 52 μM. nih.gov

Monoamine Oxidase (MAO) Inhibition : A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives have been synthesized and found to be selective inhibitors of monoamine oxidase-A (MAO-A). nih.govnih.gov MAO enzymes are crucial in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of depression. nih.gov Two compounds from this series, 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j ) and 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate (2m ), showed selective MAO-A inhibition with IC₅₀ values of 23.10 µM and 24.14 µM, respectively. nih.govnih.govresearchgate.net

Inducible Nitric Oxide Synthase (iNOS) Inhibition : The pyrimidine ring is a component of various nitric oxide synthase inhibitors. acs.orgnih.gov Selective inhibition of the neuronal (nNOS) and inducible (iNOS) isoforms is a therapeutic goal for neurodegenerative and inflammatory disorders. acs.org A strategy combining a 2-imidazolylpyrimidine head with other structural components led to potent and selective nNOS inhibitors. acs.org Additionally, a series of compounds based on a 5-nitropyrimidine-2,4-dione moiety were synthesized and evaluated for their ability to inhibit nitric oxide production and iNOS activity. nih.gov One such compound (36 in the study) inhibited iNOS activity with an IC₅₀ of 6.2 μM and NO production in lipopolysaccharide-induced cells with an IC₅₀ of 8.6 μm. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition : Pyrimidine derivatives have been developed as selective inhibitors of COX-2, an enzyme implicated in inflammation and cancer. nih.govmdpi.com Studies on certain pyrimidine derivatives (compounds L1 and L2) demonstrated high selectivity towards COX-2 over COX-1, with potency comparable to the reference drug meloxicam. mdpi.com Another investigation into novel pyrimidines identified compounds 3 and 4a as having excellent COX-2 inhibitory activity, with IC₅₀ values of 0.85 µM and 0.65 µM, respectively. nih.gov Furthermore, cyanopyrimidine hybrids bearing various sulfonamide phenyl moieties have shown potent COX-2 inhibition, with some derivatives exhibiting IC₅₀ values in the submicromolar range, nearly equal to Celecoxib. nih.gov

The structural flexibility of the pyrimidine-piperazine scaffold allows it to bind to and modulate various G-protein coupled receptors (GPCRs).

GPR119 Agonists : G protein-coupled receptor 119 (GPR119) is a promising target for type 2 diabetes, as its activation enhances glucose homeostasis. nih.gov Several classes of pyrimidine derivatives have been developed as potent GPR119 agonists. nih.govnih.gov Fused pyrimidine derivatives, particularly those with a tetrahydroquinazoline (B156257) core, have shown significant GPR119 agonistic activity. nih.gov Specific analogues bearing an endo-N-Boc-nortropane amine exhibited EC₅₀ values in the range of 0.27-1.2 μM. nih.gov Another series of pyrimidine derivatives incorporating a conformationally restricted azabicyclic ether/amine also demonstrated potent GPR119 activation. nih.gov One compound from this series (27m ) was identified as a full agonist with an EC₅₀ value of 1.2 nM. nih.gov

5-HT₇R Antagonists : The 5-HT₇ serotonin (B10506) receptor is a target for treating central nervous system disorders like depression. nih.gov Pharmacological blockade of this receptor has shown antidepressant-like effects in preclinical models. nih.gov A series of piperazin-1-yl substituted unfused heterobiaryls, based on the model ligand 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine, were synthesized and evaluated for their 5-HT₇ receptor binding affinity. nih.gov This research aimed to elucidate the structural features affecting binding, with systematic changes made to the pyrimidine core and its substituents. nih.gov Selected derivatives with high binding affinity were found to act as antagonists in functional cAMP assays. dntb.gov.ua

Adenosine (B11128) A₂A Receptor Inverse Agonists : The A₂A adenosine receptor is a well-established target for neurodegenerative disorders such as Parkinson's disease. mdpi.com A series of novel piperazine- and piperidine-containing 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives were designed and evaluated as human A₂A AR inverse agonists. mdpi.com The thiazolo[5,4-d]pyrimidine (B3050601) scaffold represents a fused pyrimidine system. Among the synthesized compounds, 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine (11 ) displayed the highest A₂A AR binding affinity (Ki = 8.62 nM) and potent inverse agonist activity (IC₅₀ = 7.42 nM). mdpi.com

While direct evidence for the interaction of this compound with nucleic acids is limited, related heterocyclic structures have shown such activity. For example, a series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline were found to induce DNA damage and activate the G2/M cell cycle checkpoint in HCT-116 cancer cells. nih.gov This suggests that while the pyrimidine core itself may not be the primary interacting moiety, the appended piperazine (B1678402) and its substituents can confer DNA-interacting properties to the molecule.

Cellular Effects and Signal Transduction

The modulation of molecular targets by this compound derivatives translates into significant effects at the cellular level, including the inhibition of cancer cell growth and the induction of programmed cell death.

Derivatives containing the pyrimidine-piperazine framework have demonstrated notable antiproliferative activity across various cancer cell lines.

A series of 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones were screened for their ability to reduce the viability of ER+ breast cancer cells. nih.gov Compounds 5a (with a p-tolylpiperazine) and 5e (with a 4-chlorophenylpiperazine) showed significant activity, with IC₅₀ values of 22.68 µM and 18.23 µM, respectively. nih.gov These compounds were also found to inhibit Poly (ADP-ribose) polymerase (PARP1) activity. nih.gov

New 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated for their antiproliferative effects against four human cancer cell lines: K562 (leukemia), Colo-205 (colon), MDA-MB 231 (breast), and IMR-32 (neuroblastoma). nih.gov Compounds 6d , 6e , and 6i from this series showed good activity against most of the tested cell lines. nih.gov

Cyanopyrimidine derivatives have also been screened for anticancer activity. nih.gov Compounds 3b , 5b , and 5d from one study demonstrated activity comparable or superior to doxorubicin (B1662922) against MCF-7 (breast), A549 (lung), A498 (kidney), and HepG2 (liver) cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov

Beyond simply halting proliferation, certain pyrimidine derivatives have been shown to actively induce apoptosis, or programmed cell death, in cancer cells. A study on cyanopyrimidine-benzenesulphonamide hybrids found that compound 5d could arrest cell growth in the sub-G1 and G2/M phases of the cell cycle in MCF-7 breast cancer cells. nih.gov More significantly, this compound was shown to increase the rates of early and late apoptosis by approximately 13-fold and 60-fold, respectively, confirming its role as an inducer of apoptotic pathways. nih.gov

Modulation of Inflammatory Responses

Derivatives of the this compound scaffold have demonstrated notable activity in modulating inflammatory processes. Research has primarily focused on their ability to inhibit key enzymes involved in the inflammatory cascade.

A series of molecules based on the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) structure has been identified as potent, non-competitive, and time-dependent inhibitors of inflammatory caspases. nih.gov These enzymes, specifically caspase-1, -4, and -5, are crucial for the activation of the inflammasome, a key component of the innate immune response. nih.gov By inhibiting these caspases, these compounds can effectively block the signaling pathways that lead to inflammation. Several compounds in this series were found to be pan-selective, inhibiting all three inflammatory caspases. nih.gov For instance, the ethylbenzene (B125841) derivative, known as CK-1-41, exhibited low nanomolar Ki values against this family of caspases. nih.gov Furthermore, some analogs showed a nearly tenfold selectivity for caspase-5 over caspase-1 and -4. nih.gov This discovery marks the first instance of small molecule inhibitors targeting all three inflammatory caspases. nih.gov

In a separate line of investigation, novel derivatives of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid have been synthesized and evaluated for their analgesic and anti-inflammatory properties. researchgate.net This indicates that modifications to the core pyrimidine-piperazine structure can yield compounds with significant anti-inflammatory activity. researchgate.net

Identification of Key Interaction Sites and Binding Affinities

The binding characteristics of compounds containing the pyrimidine-piperazine core have been explored through various studies, including docking simulations and affinity assays, to identify their interaction sites and determine their binding strengths.

Docking studies on related compounds, such as 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones, have provided insights into their binding with Glycogen Synthase Kinase-3β (GSK-3β). These studies indicated that the phenyl group on the piperazine nitrogen atom engages in cation-π interactions, while a methyl group on the piperazine ring forms CH-π interactions with the enzyme. researchgate.net Additionally, a key hydrogen bond was identified between the nitrogen atom of the piperazine moiety and the oxygen atom of the main chain of the amino acid Gln185, which is believed to contribute to the inhibitory activity. researchgate.net

In the context of adenosine receptors, a derivative, 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, was found to be a potent inverse agonist of the A2A adenosine receptor. mdpi.com This compound exhibited a high binding affinity with a Ki value of 8.62 nM and a potent inverse agonist activity with an IC50 of 7.42 nM. mdpi.com

The table below summarizes the binding affinities of various derivatives containing the piperazine-pyrimidine scaffold against different biological targets.

| Compound Derivative | Target | Binding Affinity (Ki) / Potency (IC50) | Reference |

| 2-(Furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine (Compound 11) | Adenosine A2A Receptor | Ki = 8.62 nM, IC50 = 7.42 nM | mdpi.com |

| 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine derivative (CK-1-41) | Inflammatory Caspases | Low nanomolar Ki values | nih.gov |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to proteins and other biological targets. For derivatives of the 2-(4-(Piperazin-1-yl)phenyl)pyrimidine scaffold, docking studies have been essential in identifying potential therapeutic targets and understanding the structural basis of their activity.

Prediction of Binding Modes and Conformations

Molecular docking simulations for phenylpiperazine-containing derivatives have successfully predicted their binding modes within the active sites of various biological targets. For instance, studies on related phenylpiperazine derivatives have shown that the phenylpiperazine moiety often inserts into hydrophobic pockets of target proteins, while the pyrimidine (B1678525) core engages in specific hydrogen bonding or pi-stacking interactions. The conformation of the molecule within the binding site is crucial for its activity, and docking studies help to visualize the most energetically favorable poses.

Calculation of Binding Energies and Interaction Forces

A key output of molecular docking is the calculation of binding energy, which estimates the affinity of a ligand for its target. For pyrimidine and piperazine (B1678402) derivatives, these calculations have helped to rank compounds based on their predicted potency. The interaction forces contributing to binding, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, are also quantified. For example, in studies of similar compounds, the nitrogen atoms in the pyrimidine and piperazine rings are often identified as key hydrogen bond acceptors.

Identification of Crucial Residues and Binding Site Characteristics

Docking studies are instrumental in identifying the specific amino acid residues within a protein's binding site that are crucial for ligand recognition and binding. For various pyrimidine derivatives, these simulations have highlighted key interactions with residues that are essential for the compound's inhibitory activity. Understanding these interactions provides a roadmap for designing more potent and selective analogs by modifying the ligand to enhance its complementarity with the binding site.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which govern their reactivity and interactions. These methods are used to study the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For various pyrimidine derivatives, DFT calculations, often using basis sets like B3LYP/6–311+G**, have been employed to optimize molecular geometries and calculate various electronic parameters. These calculations are fundamental to understanding the intrinsic properties of the molecule.

Analysis of Electronic Properties and Molecular Orbitals

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical aspect of quantum chemical studies. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. For pyrimidine derivatives, these analyses help in understanding the charge transfer that can occur within the molecule, which is crucial for its interaction with biological targets. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

In Silico ADMET Predictions and Druglikeness Evaluation

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, alongside an evaluation of "druglikeness," is a critical step in the preclinical phase of drug development. For this compound, computational tools can be employed to estimate these parameters, providing a preliminary assessment of its potential as an orally bioavailable drug.

Lipinski's Rule of Five is a well-established guideline used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. wikipedia.orgdrugbank.com The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen and oxygen atoms).

A molecular mass of less than 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5.

An analysis of the molecular properties of this compound reveals its compliance with these criteria. The calculated parameters for the compound are detailed in the table below.

| Parameter | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 266.33 | < 500 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Calculated logP (cLogP) | 2.8 (approx.) | ≤ 5 | Yes |

As the data indicates, this compound does not violate any of Lipinski's rules, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs. This favorable profile indicates a higher probability of good absorption and permeation. Studies on other piperazine- and pyrimidine-containing derivatives have similarly shown adherence to Lipinski's rule, supporting the potential for good oral bioavailability within this class of compounds. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the conformational dynamics of a ligand and its interactions with a biological target, such as a protein receptor.

While specific molecular dynamics simulation studies for this compound are not extensively documented in publicly available literature, the application of this technique to structurally similar phenyl-piperazine scaffolds has been reported. nih.gov Such simulations are instrumental in understanding how the molecule behaves in a dynamic biological environment.

For a molecule like this compound, MD simulations could be employed to:

Explore Conformational Flexibility: The piperazine ring and the bond connecting the phenyl and pyrimidine rings allow for a degree of conformational flexibility. MD simulations can map the accessible conformations of the molecule, which is crucial for understanding how it might adapt its shape to fit into a protein's binding site.

Analyze Binding Stability: If a biological target is identified, MD simulations can be used to model the interaction between this compound and the target protein. By simulating the complex over a period of nanoseconds to microseconds, researchers can assess the stability of the binding pose predicted by molecular docking and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Predict Binding Free Energies: Advanced MD simulation techniques can be used to calculate the binding free energy of a ligand to its target. This provides a quantitative measure of the binding affinity and can help in prioritizing potential drug candidates.

Research Applications and Future Directions

Translational Potential in Preclinical Drug Discovery

The phenylpiperazinyl-pyrimidine core is a key pharmacophore that has been extensively explored in preclinical drug discovery. Researchers have synthesized and evaluated a multitude of analogues, demonstrating significant potential across several therapeutic areas, including infectious diseases, oncology, and neurology. The ability to modify different parts of the molecule has allowed for the optimization of potency, selectivity, and pharmacokinetic properties.

The re-emergence of the Chikungunya virus (CHIKV), a mosquito-transmitted alphavirus, has highlighted the urgent need for effective antiviral therapies. nih.govresearchgate.net Derivatives of 2-(4-(piperazin-1-yl)phenyl)pyrimidine have been identified as a novel class of potent small-molecule inhibitors of CHIKV. nih.govacs.org

An initial lead compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, showed promising anti-CHIKV activity with a half-maximal effective concentration (EC₅₀) of 8.68 μM. nih.govnih.gov Through a process of lead optimization, researchers aimed to enhance antiviral potency while reducing cytotoxicity. This led to the discovery of an optimized analogue with a significantly improved EC₅₀ value of 3.95 μM and a better cytotoxicity profile (CC₅₀ of 260 μM), resulting in a high selectivity index (SI) of over 61. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies revealed that the 1,4-piperazine linker was crucial for potent antiviral activity. nih.govacs.org Further investigation confirmed that the viral capping machinery, specifically the nsP1 protein, is the target of these piperazinyl-pyrimidine analogues. physiciansweekly.com

Table 1: Antiviral Activity of this compound Analogues against Chikungunya Virus (CHIKV)

| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine | 8.68 | 122 | 14.2 |

| Optimized Analogue (6a) | 3.95 | 260 | >61 |

| Analogue with nonsubstituted phenyl ring (5a) | 14 ± 3 | Not Reported | Not Reported |

The pyrimidine (B1678525) ring, often combined with a piperazine (B1678402) moiety, is a well-established scaffold in the design of anticancer agents. Derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms.

Studies have shown that novel thiourea (B124793) and thiazolidinone derivatives synthesized from a 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521) precursor exhibit significant cytotoxic activity against prostate cancer cell lines (DU 145, PC-3, and LNCaP). nih.gov One particularly potent compound induced apoptosis and DNA fragmentation in these cells and inhibited cell cycle progression, causing an accumulation of cells in the G1 or S phases. nih.gov Other research has focused on synthesizing quinazolinone derivatives containing the piperazinyl-thiazole-pyrimidine structure. researchgate.net One such compound demonstrated potent activity against a human lung cancer cell line (NCI) with an IC₅₀ value of 1.1 ± 0.03 μM, which was more potent than the standard drugs methotrexate (B535133) and 5-fluorouracil. researchgate.net

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have shown potent cytotoxicity against breast (MCF-7), colon (HCT116), and liver (HePG-2) cancer cell lines. mdpi.com The structure-activity relationship studies indicated that substitutions on the phenyl ring significantly influence the anticancer activity. mdpi.com For instance, a derivative with a p-hydroxyphenyl group showed the most promising activity against the three tested cell lines. mdpi.com

Table 2: Anticancer Activity of Selected Pyrimidine-Piperazine Derivatives

| Compound Class | Cancer Cell Line | Biological Activity | Key Findings |

|---|---|---|---|

| Thiourea derivative (5a) | Prostate (DU 145, PC-3, LNCaP) | High cytotoxic activity | Induces apoptosis and DNA fragmentation. nih.gov |

| Quinazolinone-thiazole derivative (3d) | Lung (NCI) | IC₅₀ = 1.1 ± 0.03 μM | More potent than methotrexate. researchgate.net |

| Phenylpyrazolo[3,4-d]pyrimidine derivative (5b) | Breast (MCF-7), Colon (HCT116), Liver (HePG-2) | Potent cytotoxicity | p-hydroxyphenyl group enhanced activity. mdpi.com |

| Oxazolo[5,4-d]pyrimidine (B1261902) derivative (17) | Colorectal (HCT116) | IC₅₀ < 100 nM | Inhibits AURKA kinase. mdpi.com |

Derivatives incorporating the this compound scaffold have demonstrated significant antimicrobial properties. Researchers have synthesized various series of these compounds and tested them against a range of bacterial and fungal pathogens. nih.gov

In one study, thiophene-substituted pyrimidine derivatives bearing a piperazine moiety were synthesized. nih.govnih.govresearchgate.net Several of these compounds, such as 4b, 4d, 5a, and 5b, exhibited good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella paratyphi-A) bacteria at a concentration of 40 μg/ml. nih.govresearchgate.net Similarly, compounds 4a, 4d, 4e, 5c, and 5e showed significant antifungal activity against species like Aspergillus niger and Candida albicans. nih.govresearchgate.net

Another study reported on a novel pleuromutilin (B8085454) derivative, which includes a piperazinyl-acetyl-piperazinyl structure, that showed excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com A separate class of compounds, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-diones, also displayed potent bactericidal activity against S. aureus, MRSA, and S. epidermidis, with a minimum bactericidal concentration (MBC) as low as 1.25 μg/mL against S. epidermidis. nih.gov The mechanism of action for these naphthoquinone derivatives was found to be the inhibition of DNA gyrase. nih.gov

Table 3: Antimicrobial Activity of Piperazine-Pyrimidine Derivatives

| Compound Class | Microorganism | Activity Metric | Result |

|---|---|---|---|

| Thiophene-pyrimidine-piperazine (e.g., 4b, 5a) | S. aureus, E. coli | Activity at 40μg/ml | Good antibacterial activity. nih.govresearchgate.net |

| Thiophene-pyrimidine-piperazine (e.g., 4a, 5c) | A. niger, C. albicans | Activity at 40μg/ml | Significant antifungal activity. nih.govresearchgate.net |

| Naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis | MBC | 1.25 μg/mL. nih.gov |

| Naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | MBC | 10 μg/mL. nih.gov |

The phenylpiperazine-pyrimidine scaffold is a key feature in the development of agents for neurological disorders. For Alzheimer's disease (AD), novel 2-[4-(4-substitutedpiperazin-1-yl)phenyl]benzimidazole derivatives have been synthesized and evaluated as multi-target agents. nih.gov Certain alkyl-substituted derivatives were found to be potent and selective inhibitors of butyrylcholinesterase (BChE), with IC₅₀ values around 5.2 μM. nih.gov These compounds also demonstrated the ability to inhibit Aβ anti-aggregation and showed neuroprotective effects against cytotoxicity induced by H₂O₂ and Aβ in SH-SY5Y cells. nih.gov